
n-(1-Phenylcyclohexyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Phenylcyclohexyl)formamide: is an organic compound with the molecular formula C13H17NO It is a formamide derivative, characterized by the presence of a phenyl group attached to a cyclohexyl ring, which is further connected to a formamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Phenylcyclohexyl)formamide typically involves the formylation of 1-phenylcyclohexylamine. One common method is the reaction of 1-phenylcyclohexylamine with formic acid under solvent-free conditions, often promoted by a solid acid catalyst such as sulfonated rice husk ash (RHA-SO3H) . This method is efficient, providing good-to-high yields in short reaction times.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-Phenylcyclohexyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
N-(1-Phenylcyclohexyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1-Phenylcyclohexyl)formamide involves its interaction with specific molecular targets. For instance, similar compounds like phencyclidine (PCP) act as NMDA receptor antagonists, blocking the activity of these receptors and affecting neurotransmitter signaling . This suggests that this compound may also interact with similar pathways, although further research is needed to confirm its exact mechanism.
Comparación Con Compuestos Similares
Phencyclidine (PCP): An arylcyclohexylamine with similar structural features, known for its NMDA receptor antagonism.
Ketamine: Another NMDA receptor antagonist with anesthetic properties.
N-Phenethyl-4-piperidone (NPP): A related compound used in the synthesis of various pharmaceuticals.
Uniqueness: N-(1-Phenylcyclohexyl)formamide is unique due to its specific formamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
17380-56-2 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
N-(1-phenylcyclohexyl)formamide |
InChI |
InChI=1S/C13H17NO/c15-11-14-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,14,15) |
Clave InChI |
OYKZJWSJPUGNIC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=CC=C2)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


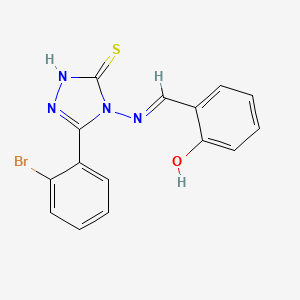
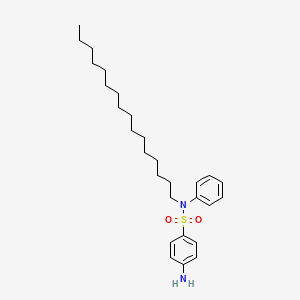


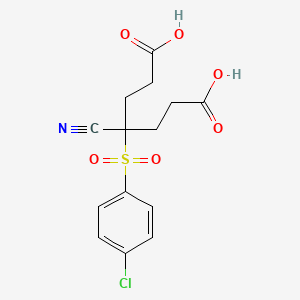

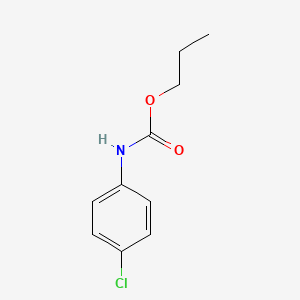
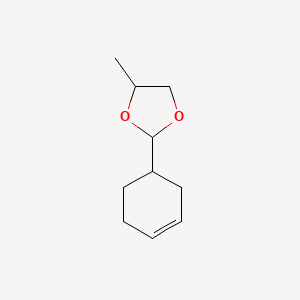
![ethyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962491.png)
![(3Z)-1-Benzyl-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962495.png)
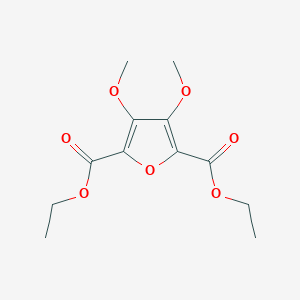

![2-methoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate](/img/structure/B11962514.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11962520.png)
